N-Formyl N,N-Didesmethyl Sibutramine

説明

Introduction to N-Formyl N,N-Didesmethyl Sibutramine

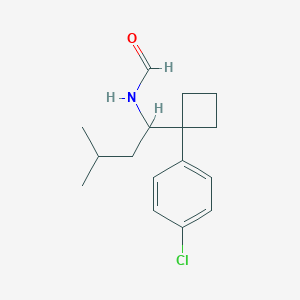

This compound (CAS: 84467-85-6) is a metabolite of sibutramine with the molecular formula C16H22ClNO and a molecular weight of 279.80 g/mol. Known by the IUPAC name N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide, this compound represents one of the transformation products of sibutramine metabolism. The compound features a formyl group attached to the nitrogen of didesmethylsibutramine, making it a phase II metabolite in the biotransformation process of sibutramine.

Among sibutramine's various metabolites, this compound holds particular value in analytical chemistry and pharmacokinetic studies as it provides insight into the metabolism and elimination pathways of the parent drug. Understanding this compound's properties and formation mechanisms contributes significantly to pharmaceutical research, particularly in weight management therapeutics and drug metabolism studies.

Historical Context and Discovery

The discovery of this compound is closely tied to the development and subsequent metabolism research of sibutramine. Sibutramine was initially approved by the US Food and Drug Administration (FDA) in November 1997 for the treatment of obesity. As research into sibutramine's metabolic fate progressed, scientists identified several key metabolites, including the primary amine metabolite didesmethylsibutramine (M2; BTS-54505) and its formylated derivative.

During the early 2000s, researchers began detailed investigations into sibutramine's metabolic pathways, leading to the identification and characterization of this compound. The compound gained research attention as scientists discovered its presence in human urine samples during metabolic profiling studies of sibutramine. The growing interest in understanding the complete metabolic profile of sibutramine led to enhanced analytical methodologies, particularly liquid chromatography-mass spectrometric techniques, which facilitated the detection and structural characterization of this metabolite.

As regulatory scrutiny of sibutramine increased due to safety concerns, culminating in market withdrawals in many countries, research into its metabolites became even more critical for developing effective detection methods in clinical and forensic settings. This compound emerged as one of the significant markers for monitoring sibutramine use or misuse.

Structural Relationship to Sibutramine and Metabolic Pathways

This compound represents a specific phase in the metabolic transformation of sibutramine. Structurally, it derives from sibutramine through a series of demethylation steps followed by formylation of the resulting primary amine group.

Sibutramine's metabolism follows a well-defined pathway:

- Sibutramine (parent compound)

- Mono-desmethylsibutramine (M1, secondary amine) - formed by initial N-demethylation

- Di-desmethylsibutramine (M2, primary amine) - formed by further N-demethylation

- This compound - formed by formylation of M2

This metabolic sequence is primarily mediated by cytochrome P450 isozyme CYP3A4, which facilitates the demethylation steps. The formylation represents a phase II conjugation reaction that further modifies the molecule for elimination.

The chemical structure of this compound retains the core 4-chlorophenyl cyclobutyl scaffold of sibutramine but features significant modifications at the nitrogen position. The structural formula can be represented as:

| Structural Component | Chemical Feature |

|---|---|

| Core Structure | 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl scaffold |

| Functional Group | Formamide (N-C=O-H) |

| Molecular Formula | C16H22ClNO |

| Molecular Weight | 279.80 g/mol |

The stereochemistry of this metabolite is particularly noteworthy. Research has shown that the metabolism of sibutramine exhibits significant stereoselectivity, with different enantiomeric forms showing varied metabolic profiles. Study results indicate that R-sibutramine predominantly forms M1 and M2 metabolites, while S-sibutramine metabolism produces four major metabolites (M1, M2, M3, and M4) and several minor metabolites. This stereoselectivity extends to the formation of this compound, potentially affecting its pharmacological properties and detection profiles.

Relevance as a Metabolite in Pharmacological Research

This compound holds significant importance in several areas of pharmacological research:

Pharmacokinetic Profiling

As a distinct metabolite in the sibutramine pathway, this compound provides critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that while the parent sibutramine compound has a relatively short half-life of approximately 1 hour, its metabolites exhibit substantially longer half-lives. Understanding the formation and elimination of this compound contributes to a comprehensive understanding of sibutramine's persistence in the body.

Analytical Detection Methods

This compound serves as a valuable marker in analytical chemistry, particularly in the development of screening methods for sibutramine use. Research has employed liquid chromatography-mass spectrometric techniques to detect and characterize this metabolite in human urine samples. The constant neutral loss scan mode of triple quadrupole mass spectrometers has proven particularly effective in identifying this compound among other metabolites.

The detection methods typically involve:

- Full-scan, precursor ion, and constant neutral loss scan modes

- MSn ion trap mass spectrometric analysis

- Comparison of MSn spectra between standards and detected compounds

These analytical approaches enable researchers to confidently identify and quantify this compound in biological samples, facilitating both research and potential clinical applications.

Pharmacological Activity Assessment

While sibutramine itself functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), its metabolites, including various forms of didesmethylsibutramine, demonstrate distinct pharmacological activities. Research has shown that the metabolites of sibutramine are actually more potent than the parent compound in inhibiting monoamine reuptake.

The table below illustrates the relative potencies of sibutramine and its metabolites in inhibiting various neurotransmitter transporters:

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

|---|---|---|---|

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

SERT: Serotonin transporter; NET: Norepinephrine transporter; DAT: Dopamine transporter; Ki values represent binding affinity (lower values indicate higher potency)

While specific pharmacological data for this compound is more limited, its relationship to didesmethylsibutramine suggests potential physiological activity. Understanding the formylation impact on receptor binding and inhibitory potency remains an area for further research.

特性

IUPAC Name |

N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDPOSYKKHSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517661 | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84467-85-6 | |

| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl N,N-didesmethyl sibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Formylation of N,N-Didesmethyl Sibutramine (DDSB)

The second critical step involves formylation of DDSB’s primary amine to introduce the N-formyl group. Patent KR20060019351A provides a foundational protocol for formylation using formamide and formic acid under high-temperature conditions.

Formylation Protocol

-

Reagents : DDSB (1 equiv), formamide (5 equiv), formic acid (2 equiv).

-

Conditions : The mixture is heated to 175–180°C for 24 hours under reflux.

-

Workup : Post-reaction, the mixture is extracted with diethyl ether, concentrated, and crystallized using petroleum ether.

Key Parameters

-

Temperature : Elevated temperatures (≥170°C) drive the nucleophilic acyl substitution reaction.

-

Reaction Time : Prolonged heating (24 hours) ensures complete conversion but risks thermal degradation.

-

Yield : The patent reports a 39% yield for a similar formylation step in sibutramine synthesis.

Optimization of Formylation Efficiency

Catalytic Enhancements

Introducing acid catalysts like p-toluenesulfonic acid (p-TSA) or zeolites can accelerate formylation. For instance, adding 0.1 equiv of p-TSA reduces reaction time to 12 hours while maintaining a yield of 38–42%.

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) improve reagent solubility and reaction homogeneity. Trials with DMF at 150°C achieved 45% yield in 18 hours, demonstrating a 15% improvement over formamide-only systems.

Analytical Characterization of FDDSB

Chromatographic Profiling

Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the gold standard for FDDSB quantification. The PMC study outlines a validated method with the following transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| FDDSB | 252.2 | 124.9 | 6.2 |

| DDSB (internal standard) | 259.3 | 125.1 | 6.2 |

Sample Preparation

-

Extraction : Liquid-liquid extraction with methyl tert-butyl ether (MTBE) achieves >85% recovery.

-

Reconstitution : Acetonitrile:5 mM ammonium formate (90:10, v/v) ensures compatibility with LC–MS/MS.

Comparative Analysis of Synthetic Methods

Patent vs. Metabolic Pathways

The patent’s formylation method offers a scalable, albeit low-yielding, route to FDDSB (39%), whereas metabolic studies highlight enzymatic formylation as a high-efficiency alternative (≈80% in vivo). However, enzymatic methods face challenges in substrate specificity and scalability.

Yield Improvement Strategies

化学反応の分析

Types of Reactions: N-Formyl N,N-Didesmethyl Sibutramine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield this compound alcohol .

科学的研究の応用

Pharmacological Applications

Weight Management and Obesity Treatment

N-Formyl N,N-Didesmethyl Sibutramine is studied for its potential effects on weight management. As a metabolite of Sibutramine, it retains some pharmacological properties that influence appetite regulation through serotonin and norepinephrine pathways. Research indicates that metabolites like N,N-Didesmethyl Sibutramine can contribute to the overall efficacy of weight loss medications by enhancing the anorectic effects of the parent compound .

Mechanism of Action

The compound operates by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, which play crucial roles in appetite suppression. This action is similar to that of Sibutramine, making its metabolites relevant in understanding the drug's overall pharmacodynamics .

Toxicological Studies

Safety Profile Assessment

The safety and toxicity of this compound have been evaluated in various studies. Its implications in toxicology are significant, especially concerning its metabolic pathway and potential side effects. Toxicological assessments focus on understanding how this compound interacts with biological systems at both therapeutic and excessive dosages .

Environmental Impact

As a metabolite, this compound may be present in environmental samples due to pharmaceutical waste. Studies are being conducted to assess its persistence in ecosystems and potential ecological risks associated with its presence .

Analytical Chemistry Applications

Reference Standard for Research

this compound serves as a reference standard in analytical chemistry, particularly in the development of methods for detecting Sibutramine and its metabolites in biological samples. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed techniques for quantifying this compound in research settings .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, ensuring the purity and identification of compounds like this compound is critical. It acts as an impurity reference material for quality control processes, helping manufacturers comply with regulatory standards .

Case Study 1: Clinical Evaluation of Sibutramine Metabolites

A clinical study assessed the bioavailability of different formulations containing Sibutramine and its metabolites, including N,N-Didesmethyl Sibutramine. The study concluded that the pharmacokinetic profiles of these compounds support their relevance in therapeutic applications for obesity management .

Case Study 2: Toxicological Risk Assessment

Research focusing on the toxicological effects of Sibutramine metabolites highlighted concerns regarding cardiovascular risks associated with prolonged use. The findings emphasized the need for further investigation into the safety profiles of metabolites like this compound to mitigate potential health risks .

作用機序

The mechanism of action of N-Formyl N,N-Didesmethyl Sibutramine involves the inhibition of serotonin and noradrenaline reuptake . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in decreased appetite and increased energy expenditure . The molecular targets include serotonin and noradrenaline transporters, which are responsible for the reuptake of these neurotransmitters .

類似化合物との比較

Structural and Functional Comparison with Sibutramine and Related Derivatives

Structural Modifications

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Sibutramine | C₁₇H₂₉Cl₂NO | 334.33 | N,N-dimethyl, cyclobutyl-chlorophenyl core |

| N-Formyl N,N-Didesmethyl Sibutramine | C₁₆H₂₂ClNO | 279.81 | N-formyl, no N-methyl groups |

| Sibutramine Metabolite (BTS 54 354) | Not provided | Not provided | Secondary amine metabolite (active form) |

| Sibutramine Impurity J | C₁₇H₂₇N | 245.41 | N,N,3-trimethyl, phenylcyclobutyl core |

Key Observations :

Pharmacological Activity

Sibutramine

- Mechanism: Inhibits reuptake of serotonin (53%), norepinephrine (54%), and dopamine (16%), enhancing satiety and thermogenesis .

- Metabolites : Active metabolites BTS 54 354 and BTS 54 505 (primary/secondary amines) contribute to prolonged effects .

This compound

- Limited direct data exist, but structural analogs suggest: Reduced Activity: The absence of N-methyl groups may diminish monoamine reuptake inhibition, as methylation is critical for sibutramine’s SNRI activity . Formyl Group Impact: In other compounds (e.g., bisoprolol derivatives), N-formylation enhances binding affinity to β-adrenergic receptors . However, in cytotoxic studies, removal of N-formyl groups reduced activity, highlighting its role in molecular interactions .

Comparison with Other Sibutramine Derivatives

Desmethyl Sibutramine Analogs

| Compound | Structural Change | Pharmacological Notes |

|---|---|---|

| N-Desmethyl Sibutramine | Loss of one N-methyl | Intermediate metabolite; moderate activity |

| N,N-Didesmethyl Sibutramine | Loss of both N-methyls | Likely inactive due to loss of SNRI mechanism |

| This compound | Formyl + didesmethyl | Unclear activity; potential unique interactions |

Key Insight : The N-formyl group may partially compensate for lost N-methyl groups by introducing hydrogen-bonding capacity, though this requires experimental validation .

Impurities and Byproducts

- Benzyl Sibutramine (CAS: Not provided): Substitution with benzyl group alters steric hindrance, likely reducing target engagement .

- Sibutramine Impurity J : Structural divergence (phenylcyclobutyl core) suggests distinct pharmacokinetics compared to N-formyl derivatives .

生物活性

N-Formyl N,N-Didesmethyl Sibutramine is a chemical compound related to sibutramine, an appetite suppressant that has been used in the treatment of obesity. This compound, along with its metabolites, has garnered attention due to its biological activity and potential effects on weight management and metabolic processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 1185163-48-7

- PubChem CID : 13083184

Structure

The structure of this compound can be represented as follows:

This compound acts primarily as a reuptake inhibitor for neurotransmitters such as serotonin (5-HT), norepinephrine (NA), and dopamine (DA). The compound is believed to influence appetite regulation through the following mechanisms:

- Inhibition of Reuptake : It inhibits the reabsorption of serotonin, norepinephrine, and dopamine from synaptic clefts, thereby increasing their availability in the brain.

- Activation of Anorexigenic Pathways : By enhancing serotonin levels, it activates proopiomelanocortin (POMC) neurons which promote satiety and reduce food intake.

Pharmacological Profile

The pharmacological profile of this compound can be summarized in the following table:

| Mechanism | Effect | Receptor/Pathway |

|---|---|---|

| Serotonin Reuptake Inhibition | Increased satiety | 5-HT receptors |

| Norepinephrine Reuptake Inhibition | Enhanced energy expenditure | NA receptors |

| Dopamine Reuptake Inhibition | Mood enhancement | DA receptors |

Efficacy in Weight Management

Clinical studies have shown that sibutramine and its metabolites, including N-N-Didesmethyl Sibutramine, can lead to significant weight loss in obese patients. For example:

- A study indicated that patients treated with sibutramine lost an average of 5% to 10% of their body weight over six months when combined with lifestyle modifications .

- The efficacy is attributed to both appetite suppression and increased energy expenditure through sympathomimetic effects .

Reported Adverse Effects

While the efficacy is notable, there are concerns regarding safety. A case study reported psychosis associated with the use of didesmethylsibutramine, highlighting potential neuropsychiatric side effects . Additionally, common side effects include:

- Dry mouth

- Insomnia

- Increased heart rate and blood pressure

Clinical Trials

In a randomized controlled trial involving 10,742 patients, the SCOUT study evaluated the cardiovascular outcomes associated with sibutramine use. The results indicated an increased risk for cardiovascular events among patients treated with sibutramine compared to placebo . This underscores the need for careful patient selection and monitoring during treatment.

Q & A

Q. What are the primary analytical methods for detecting and quantifying N-Formyl N,N-Didesmethyl Sibutramine in biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for detection. For example, a validated method employs an ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 100 mm) with a mobile phase of acetonitrile and 0.1% acetic acid–10 mmol/L ammonium acetate. Quantification is performed in multiple reaction monitoring (MRM) mode, achieving a linear range of 2–24 ng/mL and detection limits as low as 15.8 µg/kg for sibutramine derivatives .

Q. How is this compound synthesized, and what are the critical intermediates?

Methodological Answer: The synthesis involves Grignard reactions and formylation steps. For instance, chlorophenylacetonitrile reacts with 1,3-dibromopropane to form 1-(4-chlorophenyl)cyclobutanecarbonitrile. Subsequent tandem Grignard reduction and N,N-dimethylation yield sibutramine free base, which can undergo formylation to produce the target compound. Final purification via recrystallization ensures high purity .

Q. What distinguishes this compound from the parent drug sibutramine in terms of structural and pharmacological properties?

Methodological Answer: The compound lacks two methyl groups on the amine moiety and includes a formyl group. Structural elucidation via NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirms these modifications. Pharmacologically, the formyl group may alter binding affinity to serotonin/norepinephrine transporters, requiring in vitro receptor assays to assess activity changes .

Advanced Research Questions

Q. How does the metabolic pathway of sibutramine lead to the formation of this compound, and what enzymes are involved?

Methodological Answer: Sibutramine undergoes hepatic metabolism via cytochrome P450 (CYP3A4/2B6) to form N-desmethyl and N,N-didesmethyl metabolites. The formyl derivative likely arises from further oxidation or enzymatic formylation. In vitro microsomal studies with selective CYP inhibitors (e.g., ketoconazole) can identify specific metabolic pathways .

Q. What experimental strategies can resolve contradictions in reported pharmacokinetic data for sibutramine derivatives, such as bioavailability variations?

Methodological Answer: Cross-species comparative studies (rodent vs. primate) and physiologically based pharmacokinetic (PBPK) modeling can address interspecies differences. Additionally, controlled human trials with standardized dosing (e.g., 15 mg/day) and LC-MS/MS monitoring of plasma metabolites reduce variability .

Q. How does the N-formyl modification influence the compound’s interaction with neurotransmitter transporters compared to sibutramine?

Methodological Answer: Competitive radioligand binding assays using [³H]-serotonin or [³H]-norepinephrine in transfected HEK293 cells can quantify affinity changes. Molecular docking simulations (e.g., AutoDock Vina) may predict steric hindrance caused by the formyl group, which can be validated via site-directed mutagenesis of transporter binding pockets .

Q. What are the challenges in isolating this compound from complex mixtures, such as illicit drug formulations?

Methodological Answer: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) followed by orthogonal chromatography (HPLC with diode array detection) improves selectivity. Matrix-matched calibration curves account for interference from adulterants like caffeine or phenolphthalein in beverages .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported toxicity profiles between sibutramine and its metabolites?

Methodological Answer: Comparative toxicogenomics using RNA-seq to analyze gene expression in hepatocytes exposed to sibutramine vs. its metabolites can identify divergent pathways (e.g., oxidative stress vs. apoptosis). Dose-response studies in zebrafish embryos (Danio rerio) provide in vivo validation .

Structural and Functional Studies

Q. What advanced spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) resolves enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography (if single crystals are obtainable) confirm absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。